molecular formula C10H8N2O2 B2389436 2-Pyridazin-3-yloxyphenol CAS No. 1249285-64-0

2-Pyridazin-3-yloxyphenol

Cat. No. B2389436
CAS RN: 1249285-64-0
M. Wt: 188.186
InChI Key: AADZTRDPTMOUHN-UHFFFAOYSA-N
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Description

2-Pyridazin-3-yloxyphenol is a chemical compound with the CAS Number: 1249285-64-0 . It has a molecular weight of 188.19 .


Synthesis Analysis

Pyridazin-3(2H)-one derivatives, which this compound is a part of, have been synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The pyridazine ring, a key component of this compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Chemical Reactions Analysis

Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . Easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs .


Physical And Chemical Properties Analysis

The pyridazine ring, a key component of this compound, is endowed with unique physicochemical properties . These include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Pyridazin-3-yloxyphenol in lab experiments is its low toxicity. It has also been found to be stable under various conditions, making it a reliable compound for research. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for research on 2-Pyridazin-3-yloxyphenol. One area of interest is its potential as a therapeutic agent for other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other compounds. Furthermore, the development of new synthesis methods and analogs of this compound may lead to compounds with improved therapeutic efficacy and bioavailability.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of medicine. Its low toxicity and stability make it a reliable compound for research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. The development of new synthesis methods and analogs may lead to compounds with improved efficacy and bioavailability.

Synthesis Methods

The synthesis of 2-Pyridazin-3-yloxyphenol can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form 2-hydroxybenzohydrazide. This intermediate compound is then reacted with 2-bromo-3-nitropyridazine to yield this compound. The purity of the compound can be enhanced through recrystallization.

Scientific Research Applications

2-Pyridazin-3-yloxyphenol has been investigated for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce blood glucose levels in diabetic animal models. Additionally, it has been investigated for its potential neuroprotective effects in Alzheimer's disease research.

properties

IUPAC Name

2-pyridazin-3-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-8-4-1-2-5-9(8)14-10-6-3-7-11-12-10/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADZTRDPTMOUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1249285-64-0
Record name 2-(pyridazin-3-yloxy)phenol
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